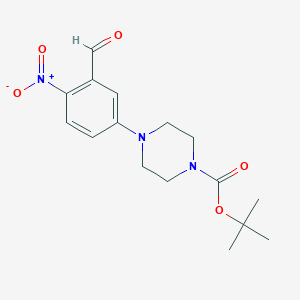

tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)13-4-5-14(19(22)23)12(10-13)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZYLGFMALHYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 1395101-69-5) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₄ |

| Molecular Weight | 321.33 g/mol |

| Boiling Point | Not available |

| Storage Conditions | Keep in a dark, dry place at 2-8°C |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the formation of piperazine derivatives and subsequent functionalization to introduce the nitrophenyl and formyl groups. Research indicates that the biological activity of this compound is significantly influenced by its structural components, particularly the substitution patterns on the piperazine ring and the aromatic system.

Key Findings on Structure-Activity Relationships:

- Substitution Patterns : Variations in the position and type of substituents on the phenyl ring affect antiplasmodial activity against Plasmodium falciparum .

- Cytotoxicity : The cytotoxic effects are also dependent on these substituents, indicating a need for careful design in drug development .

Biological Activity

Research has demonstrated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate effective activity at low concentrations.

- Antimalarial Activity : It has been evaluated for its antimalarial properties, demonstrating activity against various strains of P. falciparum. The compound's mechanism involves targeting mitochondrial pathways, disrupting essential metabolic functions within the parasite .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

Case Studies

Several studies have focused on the biological effects of piperazine derivatives similar to this compound:

- Study 1 : A study evaluated a series of piperazine derivatives for their antiplasmodial activity, revealing that modifications at the 4-position significantly enhanced efficacy against P. falciparum .

- Study 2 : Another research focused on the antibacterial properties of related compounds, demonstrating that specific structural modifications led to increased potency against resistant bacterial strains .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Antimicrobial Activity : Research indicates that derivatives of tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, which have been explored in several studies focusing on its interaction with inflammatory pathways .

-

Pharmacological Studies :

- Target Engagement : The ability of this compound to engage specific biological targets has been demonstrated in cellular assays. For instance, compounds with similar structures have been shown to effectively bind to receptors involved in inflammatory responses, paving the way for therapeutic applications .

- Structure-Activity Relationships : Understanding how structural modifications affect biological activity is crucial for drug design. Research has highlighted that variations in the nitrophenyl group significantly influence the compound's efficacy against specific targets, such as enzymes related to disease processes .

- Synthesis of Derivatives :

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated that compounds with similar nitrophenyl substitutions showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers evaluated the anti-inflammatory properties of this compound through in vitro assays. The findings revealed that it could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate

- Structure: Phenyl ring substituents include a cyano (-CN) group at position 2 and a formyl (-CHO) group at position 4.

- Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing electrophilicity at the formyl position compared to the nitro group in the target compound. This makes it more reactive in Knoevenagel condensations or cyclization reactions.

- Applications : Used in synthesizing heterocycles like quinazolines .

tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Structure : Features a nitro group at position 4 but lacks the formyl group.

- Key Differences : The absence of the formyl group limits its utility in aldehyde-mediated reactions. However, the nitro group enables reduction to amines for further derivatization.

- Structural Insights : X-ray diffraction studies reveal a planar phenyl ring and a chair conformation for the piperazine ring. DFT calculations show a high-energy LUMO (-2.21 eV), indicating susceptibility to nucleophilic attack .

tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

- Structure: Contains amino (-NH₂) and nitro (-NO₂) groups at positions 4 and 5, respectively, with a methyl (-CH₃) group at position 3.

- Key Differences: The amino group enables diazotization or coupling reactions, while the methyl group introduces steric hindrance. Reduction of the nitro group yields diamines, pivotal for synthesizing benzimidazole-based drugs .

Heterocyclic and Boronated Derivatives

tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate

- Structure: Pyridine ring substituted with chloro (-Cl) and nitro (-NO₂) groups.

- Key Differences : The pyridine ring’s electron-deficient nature enhances reactivity in cross-coupling reactions. The chloro group serves as a leaving site for nucleophilic aromatic substitution .

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Reactive Functional Group Derivatives

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

Comparative Data Tables

Table 1: Functional Group and Reactivity Comparison

Preparation Methods

General Steps for Similar Compounds

Synthesis of Piperazine Intermediates : The process often starts with the synthesis of a piperazine intermediate, such as tert-butyl piperazine-1-carboxylate, which is then modified to introduce the desired aromatic ring.

Introduction of the Aromatic Ring : This step typically involves a nucleophilic substitution reaction where the piperazine intermediate reacts with an appropriately substituted aromatic halide.

Nitration and Formylation : The aromatic ring is then subjected to nitration and formylation reactions to introduce the nitro and formyl groups, respectively.

Example of a Related Compound Preparation

For compounds similar to this compound, the preparation might involve the following steps:

- Step 1 : Synthesis of tert-butyl piperazine-1-carboxylate.

- Step 2 : Introduction of the aromatic ring via a nucleophilic substitution reaction.

- Step 3 : Nitration of the aromatic ring using nitric acid or a nitronium salt.

- Step 4 : Formylation of the aromatic ring using a formylating agent like dimethylformamide.

Analysis and Research Findings

Chemical Properties

| Property | Description |

|---|---|

| Molecular Weight | Not specified in the provided sources, but can be calculated based on the molecular formula. |

| Solubility | Generally, compounds of this nature have limited solubility in water but are soluble in organic solvents like DMSO. |

| Stability | Requires careful handling due to potential instability under certain conditions. |

Spectroscopic Analysis

Spectroscopic methods such as NMR and MS are crucial for identifying and characterizing the compound. For example, the $${}^{1}$$H NMR spectrum would show signals corresponding to the tert-butyl group, piperazine ring, and aromatic protons, while MS would provide the molecular weight.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step functionalization of the piperazine ring. A modular approach includes:

- Amidation/Coupling : Reacting tert-butyl piperazine-1-carboxylate derivatives with nitro- and formyl-substituted aryl halides under Buchwald-Hartwig conditions (e.g., Pd catalysts, ligand systems) .

- Nitro/Formyl Introduction : Electrophilic aromatic substitution or oxidation of precursor groups (e.g., methyl to formyl via KMnO₄ oxidation) under controlled pH and temperature .

- Key Optimization : Monitor reaction progress via TLC/HPLC, and optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), solvent polarity (DMF or THF), and temperature (80–110°C) to maximize yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and COSY for piperazine ring protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

- LCMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 376.3) with ESI+ mode and C18 reverse-phase chromatography .

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic substitution steps during derivative synthesis?

Low yields often arise from steric hindrance or poor leaving-group activation. Strategies include:

- Activation : Use NaH or LDA to deprotonate piperazine nitrogen, enhancing nucleophilicity .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) to minimize side reactions .

Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?

- Torsional Analysis : Compare DFT-calculated dihedral angles (e.g., nitro-phenyl vs. formyl-phenyl) with X-ray data. Adjust force-field parameters in software like Gaussian-09 to match observed van der Waals radii .

- Hydrogen Bonding : Validate intermolecular interactions (e.g., O–H⋯N) via Hirshfeld surface analysis (CrystalExplorer) to reconcile packing motifs with electrostatic potential maps .

Q. How do nitro and formyl substituents influence reactivity in derivatization reactions?

- Nitro Group : Acts as a meta-directing, electron-withdrawing group, facilitating nucleophilic aromatic substitution (e.g., amination at the 4-position) .

- Formyl Group : Undergo Schiff base formation (e.g., with amines at pH 7–8) or Grignard additions. Monitor aldehyde oxidation to carboxylic acids under acidic conditions .

Q. What methodologies evaluate inhibitory activity against prolyl-hydroxylases, and how are contradictory bioassay results analyzed?

- Enzyme Assays : Use recombinant human PHD2 in hypoxia-inducible factor (HIF) stabilization assays (IC₅₀ determination via ELISA/Western blot) .

- Data Reconciliation : Perform dose-response curve normalization (GraphPad Prism) and assess statistical significance (p < 0.05 via ANOVA). Cross-validate with SPR binding kinetics to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.